molecular formula C14H15N3O4 B12029963 Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624726-26-7

Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate

Katalognummer: B12029963
CAS-Nummer: 624726-26-7
Molekulargewicht: 289.29 g/mol
InChI-Schlüssel: NTFKZZAQCYGNDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an indole ring system, which is fused with various functional groups, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate typically involves the reaction of indole derivatives with hydrazine derivatives. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the indole derivative, which can then be further modified to introduce the acetylhydrazono and ethyl acetate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. The indole ring system can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylhydrazono group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

624726-26-7

Molekularformel

C14H15N3O4

Molekulargewicht

289.29 g/mol

IUPAC-Name

ethyl 2-[3-(acetyldiazenyl)-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C14H15N3O4/c1-3-21-12(19)8-17-11-7-5-4-6-10(11)13(14(17)20)16-15-9(2)18/h4-7,20H,3,8H2,1-2H3

InChI-Schlüssel

NTFKZZAQCYGNDP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.